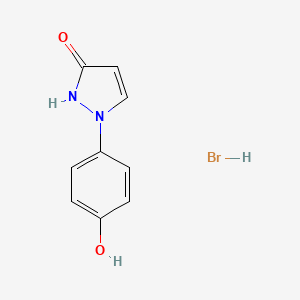

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide

Description

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-1H-pyrazol-5-one;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.BrH/c12-8-3-1-7(2-4-8)11-6-5-9(13)10-11;/h1-6,12H,(H,10,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTVCBPKAMZASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=O)N2)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The final step involves the bromination of this compound using hydrobromic acid to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromide ion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(4-hydroxyphenyl)-1H-pyrazol-3-one, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Pyrazole derivatives vary widely in properties depending on substituents. Key analogs and their characteristics include:

*Calculated based on molecular formula C₉H₈N₂O₂·HBr.

Key Observations :

- Polarity : The hydroxyphenyl group in the target compound increases hydrophilicity compared to halogenated analogs (e.g., 4-Bromo or 4-Chloro derivatives), which are more lipophilic .

- Acidity : The -OH group at position 3 enhances acidity (pKa ~9–11), whereas nitro-substituted analogs exhibit stronger acidity due to electron-withdrawing effects .

Spectroscopic Data Comparison

Spectroscopic profiles highlight substituent-driven differences:

Infrared (IR) Spectroscopy

| Compound | Key IR Peaks (cm⁻¹) |

|---|---|

| 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol HB | 3200–3600 (O-H stretch), 1630 (C=N), 1250 (C-O) |

| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | 1520 (C-Cl), 1630 (C=N), 1250 (C-O) |

| 5-(4-Nitrophenyl)-1H-pyrazol-3-ol | 1529 (NO₂ asym), 1348 (NO₂ sym), 1633 (C=O) |

- The target compound’s IR spectrum is dominated by O-H and C=N stretches, while nitro analogs show distinct NO₂ peaks .

Nuclear Magnetic Resonance (NMR)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol HB | 6.8–7.5 (aromatic H), 9.2 (OH, broad) | 115–160 (aromatic C), 155 (C-OH) |

| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | 7.3–7.9 (aromatic H), 10.1 (OH) | 122 (C-Br), 150 (C-OH) |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 9.17–9.24 (CHO), 6.98–7.94 (aromatic H) | 164 (C=O), 192 (CHO) |

- The hydroxyphenyl group in the target compound deshields adjacent aromatic protons, shifting them upfield compared to halogenated analogs .

Biological Activity

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

- Anticancer Activity : Pyrazole derivatives, including this compound, have shown promising anticancer properties. Studies indicate that they can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, pyrazole derivatives have been reported to exhibit IC50 values in the low micromolar range against several cancer types, indicating significant potency against tumor cells .

- Antioxidant Properties : The antioxidant activity of this compound has been explored, revealing its potential to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Key Enzymes : The compound acts as an inhibitor of various enzymes involved in cancer progression and inflammation. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .

- Modulation of Signaling Pathways : It influences several signaling pathways associated with cell survival and apoptosis. The compound has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or via Mannich reactions to introduce functional groups. For example, describes a Mannich reaction using a pyrazole-phenol derivative and diazacrown ethers, yielding bis-pyrazolylmethyl-substituted products (98% yield). Optimize reaction time (e.g., 6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for hydrazine:ketone) to improve yield. Use hydrobromic acid for salt formation to enhance crystallinity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Analyze and NMR to confirm substituent positions (e.g., hydroxyphenyl vs. pyrazole-OH). provides NMR data for pyrazole-thiazole hybrids, showing aromatic proton shifts at δ 6.8–8.2 ppm .

- X-ray crystallography : Use single-crystal diffraction (as in and ) to resolve bond lengths (C–C: ~1.38–1.48 Å) and dihedral angles between aromatic rings. For hydrobromide salts, monitor Br⁻ counterion interactions with hydroxyl groups .

Q. How does the hydrobromide salt affect solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The hydrobromide form increases aqueous solubility due to ionic interactions. Test solubility in DMSO, methanol, and water (e.g., >10 mg/mL in DMSO). Stability studies (TGA/DSC, ) show decomposition temperatures >200°C. Store under inert atmosphere (N) at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystallographic data for pyrazole derivatives?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to compare experimental ( ) and theoretical bond parameters. For example, reports a mean C–C bond length of 1.39 Å (X-ray) vs. 1.41 Å (calculated). Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., Br···H contacts) that influence packing discrepancies .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The hydroxyphenyl group acts as an electron donor, enhancing electrophilic substitution at the pyrazole C-4 position. demonstrates Suzuki-Miyaura coupling (Pd catalysis) for attaching coumarin or pyrimidinone groups. Use anhydrous conditions (THF, 80°C) and Pd(PPh) (5 mol%) for optimal yields (70–85%) .

Q. How can catalytic applications (e.g., in oxidation or cycloaddition) be explored using this compound?

- Methodological Answer : The pyrazole-OH and Br⁻ sites can coordinate transition metals (e.g., Cu, Ru). highlights imidazole-carbene metal complexes for catalysis; adapt this by synthesizing Cu-pyrazole complexes. Test catalytic efficiency in azide-alkyne cycloaddition (Click reaction) using ascorbic acid (10 mol%) and TBTA ligand .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Systematically vary substituents (e.g., replace 4-hydroxyphenyl with fluorophenyl, ) and compare bioactivity. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Validate with in vitro assays (IC measurements) to reconcile discrepancies between computational and experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.